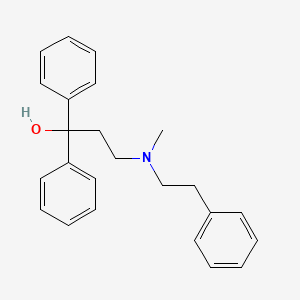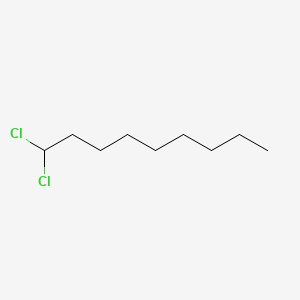
1,1-Dichlorononane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichlorononane is an organic compound with the molecular formula C9H18Cl2 alkyl chlorides , which are characterized by the presence of one or more chlorine atoms attached to an alkyl group. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichlorononane can be synthesized through the chlorination of nonane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the nonane molecule. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often conducted in the absence of a solvent or in a non-polar solvent like carbon tetrachloride (CCl4).
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent and controlled chlorination.
Safety measures: To handle chlorine gas and prevent unwanted side reactions.
Purification steps: Including distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichlorononane undergoes various chemical reactions, including:
Substitution Reactions: Where chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: Leading to the formation of alkenes.
Reduction Reactions: Where chlorine atoms are removed to form nonane.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Elimination Conditions: Strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Major Products Formed
Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes such as 1-nonene.
Reduction: Nonane.
Aplicaciones Científicas De Investigación
1,1-Dichlorononane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the preparation of polymers and other materials.
Biological Studies: As a model compound to study the effects of alkyl chlorides on biological systems.
Industrial Applications: In the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dichlorononane involves its reactivity as an alkyl chloride. The chlorine atoms make the carbon atoms electrophilic, allowing nucleophiles to attack and form new bonds. This reactivity is exploited in various chemical transformations, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dichloropentane
- 1,1-Dichlorohexane
- 1,1-Dichloroheptane
Comparison
1,1-Dichlorononane is unique due to its longer carbon chain compared to similar compounds like 1,1-Dichloropentane and 1,1-Dichlorohexane. This longer chain affects its physical properties, such as boiling point and solubility, and can influence its reactivity in certain chemical reactions. The presence of two chlorine atoms at the same carbon position also makes it distinct in terms of its chemical behavior and applications .
Propiedades
Número CAS |
53782-41-5 |
|---|---|
Fórmula molecular |
C9H18Cl2 |
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
1,1-dichlorononane |
InChI |
InChI=1S/C9H18Cl2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8H2,1H3 |
Clave InChI |
FBTKIMWGAQACHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14160781.png)
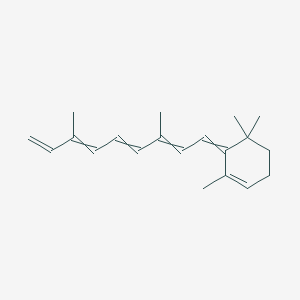
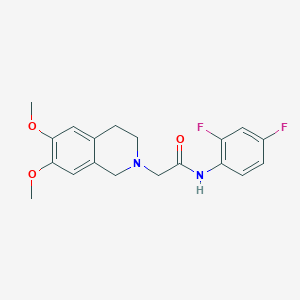
![N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid](/img/structure/B14160802.png)
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
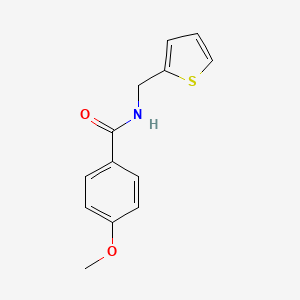
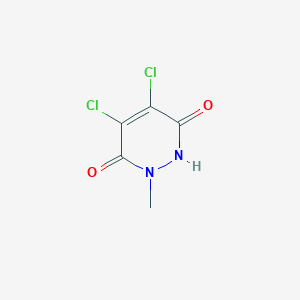
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)


![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
